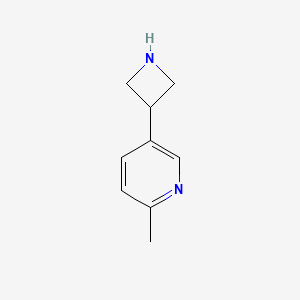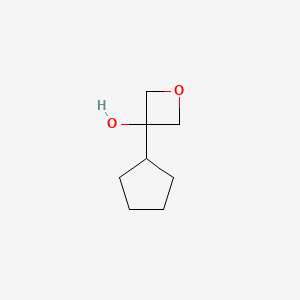![molecular formula C8H9N3 B11923885 Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
Imidazo[1,2-A]pyridin-5-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-A]pyridin-5-ylmethanamine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-5-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with aldehydes, followed by cyclization to form the imidazo[1,2-A]pyridine core . Another approach involves the use of molecular iodine as a catalyst in the presence of sodium acetate to achieve oxidative annulation .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-A]pyridin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-5-ylmethanol, while substitution reactions can introduce various functional groups at the methanamine position .
Aplicaciones Científicas De Investigación
Imidazo[1,2-A]pyridin-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its activity against various biological targets.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of imidazo[1,2-A]pyridin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby affecting neurotransmission . The exact pathways and targets depend on the specific derivatives and their applications .
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the methanamine group.
Imidazo[1,5-A]pyridine: Another fused bicyclic compound with different ring fusion positions.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness: Imidazo[1,2-A]pyridin-5-ylmethanamine is unique due to the presence of the methanamine group, which allows for further functionalization and derivatization. This makes it a valuable scaffold for the development of new bioactive molecules and materials with specific properties .
Propiedades
Fórmula molecular |
C8H9N3 |
|---|---|
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6,9H2 |
Clave InChI |
UZQKOHKNWONJDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN2C(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)



![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)


![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)



